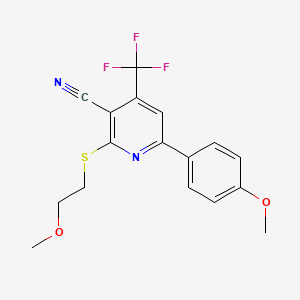

2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Description

2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a trifluoromethyl group at the 4-position, a 4-methoxyphenyl substituent at the 6-position, and a 2-methoxyethylthio moiety at the 2-position.

Properties

IUPAC Name |

2-(2-methoxyethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c1-23-7-8-25-16-13(10-21)14(17(18,19)20)9-15(22-16)11-3-5-12(24-2)6-4-11/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPLITPRKLTLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Nicotinonitrile Core: This can be achieved through a series of condensation reactions involving appropriate nitrile and aldehyde precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced using a suitable nucleophile.

Addition of the 2-Methoxyethylthio Group: This step involves the use of a thiolating agent to introduce the 2-methoxyethylthio group onto the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis and Physicochemical Properties

Key Structural and Functional Differences

- Electron-Donating vs.

- Solubility and Bioavailability : The 2-methoxyethylthio group in the target compound likely increases water solubility compared to alkylthio or arylthio groups in analogs like or .

- Biological Activity : Compounds with trifluoromethyl groups (e.g., ) are frequently associated with kinase inhibition or antimicrobial activity, while those with morpholine or triazole moieties (e.g., ) may target specific enzymes or receptors .

Data Tables

Table 1: Physicochemical Properties of Selected Nicotinonitrile Derivatives

Biological Activity

The compound 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS Number: 905786-98-3) has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure is characterized by the following features:

- Molecular Formula : C₁₈H₁₈F₃N₃OS

- Molecular Weight : 368.4 g/mol

- Key Functional Groups :

- Trifluoromethyl group

- Methoxyethyl thioether

- Nicotinonitrile moiety

Research indicates that compounds similar to 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival.

- Receptor Modulation : The structural features allow for interaction with various receptors, which could modulate signaling pathways related to cancer progression and inflammation.

Antitumor Activity

Several studies have reported the antitumor properties of similar compounds. For instance, a related class of nicotinonitrile derivatives demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (vulvar carcinoma) | 5.0 |

| Compound B | HL60 (leukemia) | 3.5 |

| 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | MCF7 (breast cancer) | TBD |

These findings suggest that further investigation into the specific mechanisms by which this compound exerts its effects on tumor cells is warranted.

Anti-inflammatory Effects

In addition to antitumor activity, there are indications that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various nicotinonitrile derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with a notable effect observed at concentrations above 10 µM.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the observed cytotoxic effects. The study revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial data suggest favorable absorption characteristics; however, further studies are needed to determine metabolism and excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.